Methyl 3-bromo-5-cyano-4-methylphenylacetate
Overview
Description
Methyl 3-bromo-5-cyano-4-methylphenylacetate, also known as MBBCMPA, is a synthetic organic compound used in scientific research. It is a brominated phenyl acetate that has been used in a variety of laboratory experiments, including biochemical and physiological studies.
Scientific Research Applications
Methyl 3-bromo-5-cyano-4-methylphenylacetate has been used in a variety of scientific research applications. It has been used to study the effects of bromination on the structure and reactivity of organic compounds, as well as to study the effects of bromination on the biological activity of compounds. Additionally, Methyl 3-bromo-5-cyano-4-methylphenylacetate has been used to study the effects of bromination on the pharmacological activity of compounds.
Mechanism Of Action
The mechanism of action of Methyl 3-bromo-5-cyano-4-methylphenylacetate is not well understood. However, it is believed that the bromine atoms in the molecule interact with the electron-rich sites of the target molecules, resulting in an alteration of the electronic and steric properties of the target molecules. This alteration of the target molecules’ properties can then result in changes in their biological activity.
Biochemical And Physiological Effects
The exact biochemical and physiological effects of Methyl 3-bromo-5-cyano-4-methylphenylacetate are not well understood. However, it is believed that the bromine atoms in the molecule can interact with the electron-rich sites of target molecules, resulting in an alteration of the electronic and steric properties of the target molecules. This alteration of the target molecules’ properties can then result in changes in their biological activity.
Advantages And Limitations For Lab Experiments
The main advantage of using Methyl 3-bromo-5-cyano-4-methylphenylacetate in laboratory experiments is that it is a relatively simple and inexpensive compound to synthesize. Additionally, it is relatively non-toxic and can be easily stored and handled in the laboratory. However, there are some limitations to using Methyl 3-bromo-5-cyano-4-methylphenylacetate in laboratory experiments. For example, it is not very soluble in water and has a relatively short shelf life. Additionally, it is not very stable and can be degraded by light and heat.
Future Directions
There are a number of potential future directions for Methyl 3-bromo-5-cyano-4-methylphenylacetate research. These include further studies on the effects of bromination on the structure and reactivity of organic compounds, as well as further studies on the effects of bromination on the biological activity of compounds. Additionally, further studies could be conducted on the mechanism of action of Methyl 3-bromo-5-cyano-4-methylphenylacetate, as well as on its biochemical and physiological effects. Finally, further studies could be conducted on the advantages and limitations of using Methyl 3-bromo-5-cyano-4-methylphenylacetate in laboratory experiments.
properties
IUPAC Name |
methyl 2-(3-bromo-5-cyano-4-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-9(6-13)3-8(4-10(7)12)5-11(14)15-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKVYSIMRHDKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CC(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-cyano-4-methylphenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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